Cetyl nonanoate
Description
Properties
CAS No. |
72934-15-7 |
|---|---|
Molecular Formula |
C25H50O2 |
Molecular Weight |
382.7 g/mol |
IUPAC Name |
hexadecyl nonanoate |
InChI |
InChI=1S/C25H50O2/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-24-27-25(26)23-21-19-10-8-6-4-2/h3-24H2,1-2H3 |
InChI Key |
FRYYDDOUGYKZSA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCCC |
Other CAS No. |
72934-15-7 |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization
Chemical Esterification Routes
Chemical esterification typically involves heating the carboxylic acid and alcohol in the presence of an acid catalyst, often with a method to remove the water byproduct to drive the reaction towards completion.
The fundamental method for synthesizing cetyl nonanoate (B1231133) is direct esterification, commonly known as Fischer esterification. This involves reacting nonanoic acid with cetyl alcohol, typically under acidic conditions. The reaction can be represented as:
Nonanoic Acid + Cetyl Alcohol ⇌ Cetyl Nonanoate + Water
While specific detailed studies on this compound using only conventional methods without advanced catalysis are limited in the provided literature, the general principles of Fischer esterification apply. These methods often require elevated temperatures and the removal of water, frequently achieved through azeotropic distillation using solvents like toluene (B28343) or cyclohexane, to maximize the ester yield csic.esresearchgate.netcir-safety.orgcir-safety.orgcir-safety.org.
Catalysis plays a crucial role in enhancing the rate and efficiency of this compound synthesis, reducing reaction times and temperatures, and improving yields. Both homogeneous and heterogeneous catalysts are employed.
Homogeneous catalysts are dissolved in the reaction mixture, facilitating close contact with the reactants.
Mineral Acids: Strong mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are widely used as homogeneous catalysts for esterification reactions, including those involving long-chain fatty acids and alcohols. These catalysts protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol. While specific yields for this compound are not detailed, these catalysts are known to promote high ester yields under appropriate conditions csic.esresearchgate.netcir-safety.orgcir-safety.orgcir-safety.orgrsc.org.
Metal Salts: Ferric chloride hexahydrate (FeCl₃·6H₂O) has been identified as an effective catalyst for the esterification of long-chain fatty acids with alcohols, including cetyl alcohol, often achieving high yields under reaction conditions such as 80-160°C for 6 hours in mesitylene, with a substrate/catalyst ratio of 200 researchgate.net.
Table 1: Homogeneous Catalysis in Esterification Reactions
| Catalyst | Reaction Conditions (Temp, Time) | Molar Ratio (Acid:Alcohol) | Catalyst Loading | Typical Yield (%) | Notes | Reference |
| Sulfuric Acid (H₂SO₄) / p-Toluenesulfonic Acid (PTSA) | Heating, water removal | Varies | Varies | High (>90%) | Facilitates ester formation; requires water removal to drive equilibrium. | csic.esresearchgate.netcir-safety.orgcir-safety.orgcir-safety.orgrsc.org |
| Ferric Chloride Hexahydrate (FeCl₃·6H₂O) | 80-160°C, 6h (in mesitylene) | ~1:1.2 | S/C = 200 | High | Effective for long-chain fatty acid esterification. | researchgate.net |
Heterogeneous catalysts are in a different phase from the reactants, typically solid catalysts in liquid-phase reactions. This offers advantages in terms of catalyst separation and reusability.
Ion-Exchange Resins: Macroporous sulfonic acid ion-exchange resins, such as Amberlyst-15, are frequently used as solid acid catalysts for esterification. Studies on similar reactions, like the esterification of nonanoic acid with 1-propanol, show high conversions (e.g., 91.38%) under optimized conditions of 70°C, 8 hours, 6% catalyst loading, and a 1:3 molar ratio of acid to alcohol researchgate.net. These resins are effective in solvent-free systems and can be reused, contributing to greener processes arkat-usa.org.
Solid Acid Catalysts: Other solid acid catalysts, including SO₃H-carbon catalysts derived from glycerol, have demonstrated high efficiency in solvent-free esterification of fatty acids with fatty alcohols, achieving yields up to 97% under optimized conditions (90°C, 6-10 hours, 20 wt% catalyst, 1:1 molar ratio) ajgreenchem.comajgreenchem.com.
Acidic Deep Eutectic Solvents (DES): Systems composed of choline (B1196258) chloride and p-toluenesulfonic acid have been employed as recyclable catalysts for esterification. For the synthesis of oleic acid-based wax esters with cetyl alcohol, optimal conditions involved 70°C, 3 hours, 5% catalyst, and a 1.3:1 molar ratio of acid to alcohol, resulting in a 99.1% conversion csic.escsic.es.
Table 2: Heterogeneous Catalysis in Esterification Reactions
| Catalyst | Reaction Conditions (Temp, Time) | Molar Ratio (Acid:Alcohol) | Catalyst Loading | Typical Yield (%) | Notes | Reference |
| Amberlyst-15 | 70°C, 8h | 1:3 | 6% | 91.38 | Effective for nonanoic acid esterification; reusable. | researchgate.net |
| SO₃H-carbon catalyst | 90°C, 6-10h | 1:1 | 20 wt% | 97 | Solvent-free synthesis of wax esters; high yields and selectivity. | ajgreenchem.comajgreenchem.com |
| Acidic DES (Choline Chloride/PTSA) | 70°C, 3h | 1.3:1 | 5% | 99.1 | Recyclable catalyst for oleic acid esterification with cetyl alcohol; solvent-free. | csic.escsic.es |
| Sulfated Alumina | Varies | Varies | 12 wt% | 84 | Used in esterification of palm fatty acid distillate; optimal loading is critical. | mdpi.com |
Catalysis in this compound Synthesis
Biocatalytic and Enzymatic Synthesis
Biocatalysis, particularly using lipases, offers a greener alternative for ester synthesis, often operating under milder conditions and exhibiting high specificity.
Lipases are enzymes that catalyze the hydrolysis of ester bonds but can also catalyze esterification and transesterification reactions in non-aqueous media. Immobilized lipases are particularly favored for their stability and reusability.
Candida antarctica Lipase (B570770) B (Novozym 435): This is one of the most widely studied lipases for ester synthesis. For the synthesis of cetyl octanoate (B1194180), optimal conditions using Novozym 435 have been reported as 50°C, 4 hours, a 2.5:1 molar ratio of acid to alcohol, and 40% enzyme loading, yielding up to 98% nih.govnih.gov. In the esterification of lauric acid with various alcohols, Novozym 435 showed high conversion (72-98%) at 55°C for 6 hours with a 1:1 molar ratio and 6% enzyme loading scielo.org.mx.
Rhizomucor miehei Lipase (Lipozyme RMIM): Another effective immobilized lipase, Lipozyme RMIM, has also been used for ester synthesis. For cetyl octanoate, optimal conditions yielded up to 94% with 40% enzyme loading at 60°C for 4 hours nih.govnih.gov. For the synthesis of pentyl nonanoate, it achieved an 86% yield under mild conditions (45°C, 150 minutes, 1:9 molar ratio, 0.2g enzyme) scielo.br.
Other Lipases: Immobilized lipases from Candida sp. 99-125 have been used for the synthesis of wax esters from oleic acid and cetyl alcohol, achieving 98% conversion under optimized conditions (40°C, 8 hours, 1:0.9 molar ratio, 10% lipase) cip.com.cn.
Table 3: Lipase-Catalyzed Esterification for Wax Ester Synthesis
| Lipase | Substrates (Acid, Alcohol) | Reaction Conditions (Temp, Time) | Molar Ratio (Acid:Alcohol) | Enzyme Loading | Typical Yield (%) | Notes | Reference |
| Novozym 435 (Candida antarctica) | Octanoic acid, Cetyl alcohol | 50°C, 4h | 2.5:1 | 40% | 98 | High yield achieved; optimized via Response Surface Methodology (RSM). | nih.govnih.gov |
| Novozym 435 (Candida antarctica) | Lauric acid, n-Alcohol | 55°C, 6h | 1:1 | 6% | 72-98 | Stable at higher temperatures; good conversion rates. | scielo.org.mx |
| Lipozyme RMIM (Rhizomucor miehei) | Octanoic acid, Cetyl alcohol | 60°C, 4h | 2.5:1 | 40% | 94 | Effective biocatalyst; yields sensitive to reaction time and enzyme amount. | nih.govnih.gov |
| Lipozyme RMIM (Rhizomucor miehei) | Nonanoic acid, Pentanol | 45°C, 150 min | 1:9 | 0.2g | 86 | Solvent-free system; high yield achieved in short period. | scielo.br |
| Immobilized lipase (Candida sp. 99-125) | Oleic acid, Cetyl alcohol | 40°C, 8h | 1:0.9 | 10% | 98 | Solvent-free system; optimized for substrate molar ratio and water removal. | cip.com.cn |
| Novozym 435 (Candida antarctica) | Acetic acid, n-Butanol | Varies | Varies | 10% | ~90% | High productivities per cycle; superior reusability compared to other preparations. | nih.gov |
Optimization of Bioreaction Parameters
The efficient and high-yield synthesis of this compound through enzymatic esterification necessitates the careful optimization of several key reaction parameters. Research into the biocatalytic production of similar cetyl esters, such as cetyl octanoate, using immobilized lipases like Novozym 435 (a form of Candida antarctica lipase B) and Lipozyme RMIM (Rhizomucor miehei lipase), provides valuable insights into optimal conditions.
Key parameters that significantly influence conversion rates and product yield include:
Enzyme Loading: The amount of immobilized enzyme used directly impacts the reaction rate. Studies have shown that increasing enzyme loading up to a certain point enhances conversion, but excessive amounts may not proportionally increase yield and can be economically inefficient nih.govnih.govscielo.br. For instance, optimal yields in cetyl ester synthesis using Novozym 435 were achieved with enzyme loadings ranging from 30-50% (w/w) nih.gov.
Reaction Temperature: Temperature affects enzyme activity and substrate solubility. For many lipase-catalyzed esterifications, temperatures between 40°C and 70°C have been found to be optimal, balancing enzyme stability with reaction kinetics nih.govnih.govresearchgate.net. For example, temperatures around 50-65°C have been reported for efficient cetyl octanoate synthesis using Novozym 435 nih.gov.
Substrate Molar Ratio: The ratio of alcohol to fatty acid is crucial for driving the equilibrium towards ester formation. An excess of one reactant, typically the less expensive or more abundant one, can help maximize the conversion of the limiting substrate scielo.br. For cetyl octanoate synthesis, molar ratios of acid to alcohol between 1:1 and 1:3 have been explored, with 1:2 often proving effective nih.gov.
Reaction Time: The duration of the reaction is determined by the kinetics of the esterification process and the desired conversion level. Optimized reactions can achieve high yields within a few hours nih.gov, although some processes might require longer periods depending on the specific substrates and conditions, with some studies reporting optimal times around 3-5 hours for cetyl esters nih.govnih.gov.
Solvent System: While traditional chemical synthesis often employs organic solvents, biocatalysis allows for solvent-free or reduced-solvent systems, aligning with green chemistry principles. Solvent-free conditions can enhance reaction rates and simplify downstream processing scielo.brresearchgate.netnih.gov. When solvents are used, non-polar solvents like n-hexane are often preferred for lipase-catalyzed esterifications due to their compatibility with the enzyme's hydrophobic active site nih.govnih.gov.
Table 1: Optimized Parameters for Lipase-Catalyzed Cetyl Ester Synthesis (Representative Data)
| Enzyme Source | Example Substrates (Alcohol + Fatty Acid) | Optimal Temperature (°C) | Optimal Enzyme Loading | Optimal Reaction Time | Substrate Molar Ratio (Acid:Alcohol) | Solvent | Max Yield (%) | Citation |
| Novozym 435 (Candida antarctica lipase B) | Cetyl Alcohol + Octanoic Acid | 50-65 | 30-50% (w/w) | 3-5 h | 1:1 to 1:3 | n-hexane | ~98 | nih.gov |
| Novozym 435 (Candida antarctica lipase B) | Cetyl Alcohol + Capric Acid | 50 | 3% | 80 min | 1:3 | Solvent-free | ~92 | researchgate.net |
| Lipozyme RMIM (Rhizomucor miehei lipase) | Cetyl Alcohol + Octanoic Acid | 55 | 30-50% (w/w) | 3-5 h | 1:2 | n-hexane | ~94 | nih.gov |
Green Chemistry Principles in Biocatalysis
The biocatalytic synthesis of this compound inherently aligns with the principles of green chemistry, offering a more sustainable approach compared to conventional chemical synthesis. The application of these principles is evident in several aspects of the process:
Prevention of Waste (Principle 1): Enzymatic reactions are highly specific, leading to fewer byproducts and thus minimizing waste generation. The high selectivity reduces the need for extensive purification steps, further decreasing waste acs.orgmt.com.
Atom Economy (Principle 2): Esterification reactions, particularly direct esterification, aim to incorporate most of the atoms from the reactants into the final product, leading to high atom economy acs.org.
Less Hazardous Chemical Syntheses (Principle 3): Biocatalysis typically employs enzymes that are non-toxic and biodegradable, operating under mild conditions (e.g., ambient temperature and pressure) and avoiding the use of harsh or toxic reagents often found in chemical synthesis mt.comyale.eduskpharmteco.com.
Safer Solvents and Auxiliaries (Principle 5): Many enzymatic esterification processes for cetyl esters can be conducted in solvent-free systems scielo.brresearchgate.netnih.gov. When solvents are necessary, efforts are made to use environmentally benign options, reducing volatile organic compound (VOC) emissions and health risks sigmaaldrich.com.
Use of Renewable Feedstocks (Principle 7): Cetyl alcohol and nonanoic acid can be derived from renewable sources, such as plant oils or animal fats, further enhancing the sustainability of the process yale.edusigmaaldrich.com.
Catalysis (Principle 9): Enzymes act as highly efficient and selective catalysts, promoting the reaction under mild conditions and reducing the need for stoichiometric reagents that generate significant waste acs.orgmt.comyale.edu.
Reduction of Derivatives (Principle 8): The high specificity of enzymes often eliminates the need for protecting groups or derivatization steps, simplifying the synthesis pathway and reducing reagent consumption and waste acs.orgmt.com.
Reaction Mechanism Elucidation in Synthesis
The enzymatic synthesis of this compound proceeds via a transesterification or direct esterification mechanism catalyzed by lipases. Lipases, belonging to the hydrolase enzyme class, are known for their ability to catalyze ester bond formation under specific conditions, often in non-aqueous media or with low water activity.
The generally accepted mechanism involves a catalytic triad (B1167595), typically comprising a serine residue, a histidine residue, and an aspartate or glutamate (B1630785) residue, located within the enzyme's active site stackexchange.com. The process unfolds in several key steps:
Activation of Serine: The histidine residue acts as a general base, abstracting a proton from the hydroxyl group of the serine residue. This deprotonation enhances the nucleophilicity of the serine hydroxyl group, often facilitated by the aspartate residue which stabilizes the positively charged histidine stackexchange.com.
Nucleophilic Attack and Acyl-Enzyme Formation: The activated serine hydroxyl group then performs a nucleophilic attack on the carbonyl carbon of the fatty acid (nonanoic acid in this case) or its ester derivative. This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses to form a covalent acyl-enzyme intermediate, releasing the alcohol (cetyl alcohol) if starting from an ester, or water if starting from the free acid. An "oxianion hole" within the active site helps stabilize the negative charge that develops on the carbonyl oxygen during the tetrahedral intermediate formation stackexchange.com.
Deacylation and Product Release: In the final step, the alcohol component (cetyl alcohol) attacks the carbonyl carbon of the acyl-enzyme intermediate. This nucleophilic attack leads to the formation of the ester product (this compound) and the regeneration of the free enzyme, which is then ready to catalyze another reaction cycle stackexchange.com.
In some cases, particularly in microemulsion systems, the reaction kinetics may follow a Ping-Pong Bi-Bi mechanism, where both substrates bind to the enzyme sequentially before product formation instras.com. However, the fundamental catalytic triad mechanism remains central to the ester bond formation.
Structural Characterization and Advanced Spectroscopic Analysis Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for determining molecular structure. It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule rptu.demdpi.com.
¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. For cetyl nonanoate (B1231133), the ¹H NMR spectrum is expected to display signals characteristic of its ester structure and long aliphatic chains.
Methyl Groups: The terminal methyl group of the nonanoate chain (CH₃(CH₂)₇COO-) and the terminal methyl group of the cetyl chain (-(CH₂)₁₅CH₃) are expected to appear as triplets in the upfield region, typically around 0.8-0.9 ppm, due to coupling with adjacent methylene (B1212753) groups.
Methylene Groups: The numerous methylene groups (-CH₂-) along both the nonanoate and cetyl chains will give rise to complex multiplets in the aliphatic region, generally between 1.2-1.6 ppm.
Protons Adjacent to the Ester Oxygen: The methylene protons directly attached to the ester oxygen atom (-O-CH₂-) in the cetyl chain are deshielded and are expected to resonate as a triplet at a more downfield position, typically around 4.0-4.3 ppm.
Protons Adjacent to the Carbonyl Group: The methylene protons adjacent to the carbonyl group in the nonanoate chain (-CH₂-COO-) will also be deshielded, appearing as a triplet around 2.3 ppm.
Table 3.1.1: Expected ¹H NMR Chemical Shifts for Cetyl Nonanoate
| Proton Type | Expected Chemical Shift (ppm) | Typical Splitting Pattern |
| Terminal Methyl (Nonanoate) | 0.8 - 0.9 | Triplet |
| Methylene (Nonanoate, α to COO) | ~2.3 | Triplet |
| Methylene (Nonanoate, β to COO) | ~1.6 | Multiplet |
| Methylene (Nonanoate, remaining) | 1.2 - 1.4 | Multiplet |
| Methylene (Cetyl, α to O) | ~4.1 | Triplet |
| Methylene (Cetyl, β to O) | ~1.6 | Multiplet |
| Methylene (Cetyl, remaining) | 1.2 - 1.4 | Multiplet |
| Terminal Methyl (Cetyl) | 0.8 - 0.9 | Triplet |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon backbone of the molecule.
Carbonyl Carbon: The ester carbonyl carbon (C=O) is highly deshielded and typically appears as a singlet in the range of 170-175 ppm.
Methylene Carbons: The various methylene carbons (-CH₂-) will resonate in the aliphatic region, generally between 20-35 ppm. The carbon directly attached to the ester oxygen (O-CH₂-) will be significantly deshielded, appearing around 60-65 ppm. Other methylene carbons will show distinct signals based on their proximity to functional groups or the ends of the chains.
Methyl Carbons: The terminal methyl carbons (CH₃-) of both the nonanoate and cetyl chains are expected to appear as singlets in the upfield region, around 14 ppm.
Table 3.1.2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (ppm) |
| Carbonyl Carbon (Ester) | ~170 - 175 |
| Methylene Carbon (Cetyl, α to O) | ~60 - 65 |
| Methylene Carbon (Nonanoate, α to COO) | ~34 |
| Methylene Carbon (Cetyl, β to O) | ~32 |
| Methylene Carbons (Aliphatic, remaining) | ~25 - 30 |
| Terminal Methyl Carbon (Nonanoate/Cetyl) | ~14 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals and confirming structural connectivity.
COSY (Correlation Spectroscopy): COSY experiments reveal ¹H-¹H scalar couplings, allowing the tracing of proton connectivity through coupled spin systems. This is particularly useful for resolving the complex multiplets arising from the long alkyl chains.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This technique is essential for assigning specific proton signals to their corresponding carbon atoms, thereby confirming the chemical environment of each proton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between ¹H and ¹³C nuclei separated by two or three bonds. This is critical for establishing the ester linkage, by correlating protons near the ester oxygen (e.g., O-CH₂-) to the carbonyl carbon, and vice versa. It also helps confirm the attachment points of the nonanoate and cetyl chains to the ester group researchgate.netnih.gov.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify functional groups within a molecule based on their characteristic absorption or scattering of light at specific vibrational frequencies uni-siegen.deillinois.edu. For this compound, these techniques confirm the presence of the ester functional group and the aliphatic hydrocarbon chains.
IR Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration, typically found around 1735-1745 cm⁻¹ researchgate.netpjoes.comnih.govkurouskilab.com. The ester C-O stretching vibrations will also be present, usually in the region of 1150-1250 cm⁻¹ nih.govmdpi.com. The long aliphatic chains will contribute significantly to the spectrum with C-H stretching vibrations for methyl and methylene groups appearing in the 2850-3000 cm⁻¹ range pjoes.comnih.govkurouskilab.commdpi.com, along with characteristic bending vibrations around 1465 cm⁻¹ (CH₂ bend) and 1375 cm⁻¹ (CH₃ bend) mdpi.com.
Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. While the ester carbonyl may show a signal, the C-H stretching and bending modes of the long methylene chains are expected to be prominent kurouskilab.comhoriba.com. The C-H stretching modes in Raman spectra often exhibit a different intensity dependence on chain length compared to IR spectra kurouskilab.com.
Table 3.2: Characteristic IR Absorption Frequencies for this compound
| Functional Group / Vibration | Expected IR Frequency (cm⁻¹) |
| Ester C=O Stretch | 1735 - 1745 |
| Ester C-O Stretch | 1150 - 1250 |
| C-H Stretch (CH₃, asymmetric) | ~2960 |
| C-H Stretch (CH₂, asymmetric) | ~2920 |
| C-H Stretch (CH₃, symmetric) | ~2870 |
| C-H Stretch (CH₂, symmetric) | ~2850 |
| CH₂ Bending | ~1465 |
| CH₃ Bending | ~1375 |
Note: Frequencies are approximate and can vary based on the specific structure and physical state.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation patterns of ionized molecules msu.edursc.orgorgchemboulder.comlibretexts.org.
Molecular Ion: For this compound (C₂₅H₅₀O₂), the molecular weight is 382.67 g/mol . Under electron ionization (EI), the molecular ion (M⁺•) at m/z 382 may be observed, though it is often weak or absent for larger esters due to extensive fragmentation msu.edu. High-resolution mass spectrometry can provide the precise monoisotopic mass, aiding in elemental composition determination nih.gov.
Fragmentation Patterns: Fragmentation of this compound is expected to occur through several mechanisms:
Alpha-cleavage: This common fragmentation pathway involves the cleavage of bonds adjacent to the carbonyl group. It can yield acylium ions (R-CO⁺) and alkyl carbocations. For this compound, this would likely produce ions corresponding to the nonanoyl fragment (C₈H₁₇CO⁺, m/z 143) and the cetyl fragment (C₁₆H₃₃⁺, m/z 225), or their radical counterparts.
McLafferty Rearrangement: While more common in carbonyl compounds with gamma-hydrogens, rearrangements can occur in esters, potentially leading to fragments like m/z 86 (from the acid side) or m/z 60 (from the alcohol side) followed by loss of ethene msu.edu.
Chain Fragmentation: Fragmentation can also occur by breaking C-C bonds within the long alkyl chains, producing a series of alkyl cations with characteristic mass differences of 14 amu (corresponding to CH₂ groups).
Table 3.3: Expected Major MS Fragmentation Ions for this compound (EI)
| Fragment Description | Ion Formula / Description | Expected m/z |
| Molecular Ion | C₂₅H₅₀O₂⁺• | 382 |
| Nonanoyl Cation (α-cleavage) | C₈H₁₅O⁺ | 143 |
| Cetyl Cation (α-cleavage) | C₁₆H₃₃⁺ | 225 |
| Fragmentation from nonanoate chain (e.g., C₇H₁₅⁺) | C₇H₁₅⁺ | 99 |
| Fragmentation from cetyl chain (e.g., C₁₅H₃₁⁺) | C₁₅H₃₁⁺ | 211 |
| Fragmentation from cetyl chain (e.g., C₁₄H₂₉⁺) | C₁₄H₂₉⁺ | 197 |
| Fragmentation from cetyl chain (e.g., CH₃CH₂⁺) | C₂H₅⁺ | 29 |
Note: Fragmentation patterns are highly dependent on ionization method (e.g., EI, CI) and instrument settings. These are predicted major ions.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry boku.ac.atalwsci.comnih.gov. It is widely used for the analysis of volatile and semi-volatile compounds.
This compound, being a relatively long-chain ester, is amenable to GC-MS analysis, potentially requiring high-temperature GC columns or prior derivatization to ensure adequate volatility and thermal stability boku.ac.atalwsci.com. In GC-MS, the sample is first separated into its individual components by GC based on their boiling points and interactions with the stationary phase. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which is a plot of ion abundance versus m/z ratio, serves as a unique fingerprint for identification. By comparing the obtained spectra with comprehensive spectral libraries (e.g., NIST, Wiley), the identity of this compound and any potential impurities can be confidently established boku.ac.atnih.gov. GC-MS is thus essential for quality control, purity assessment, and the identification of reaction byproducts or contaminants in synthesized this compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact mass of a molecule, thereby enabling the precise calculation of its elemental composition. For this compound, HRMS can confirm its molecular formula and mass with high accuracy, distinguishing it from isobaric compounds. The fragmentation patterns observed in mass spectrometry also offer critical clues to the molecule's structure, revealing characteristic cleavages within the ester linkage and the alkyl chains.
Typical fragmentation of esters in mass spectrometry involves the cleavage of the C-O bond adjacent to the carbonyl group, leading to acylium ions ([RCO]⁺) and alkoxy fragments, or cleavage of the C-C bond adjacent to the carbonyl group. The long alkyl chains of this compound (C16 and C9) would likely produce characteristic fragment ions corresponding to the loss of smaller alkyl chains or functional groups. While specific fragmentation data for this compound was not extensively detailed in the reviewed literature, the general principles of ester fragmentation are well-established and applied for structural elucidation.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₂₅H₅₀O₂ | nist.govnih.gov |
| Molecular Weight | 382.6633 Da | nist.gov |
| InChIKey | FRYYDDOUGYKZSA-UHFFFAOYSA-N | nist.govnih.gov |
Chromatographic Techniques for Purity and Compositional Assessment
Chromatographic methods are fundamental for assessing the purity of this compound and quantifying its presence in mixtures. These techniques separate components based on their differential partitioning between a stationary phase and a mobile phase.
Gas Chromatography (GC) is widely employed for the analysis of volatile and semi-volatile organic compounds, including esters like this compound. In GC, the sample is vaporized and passed through a column containing a stationary phase, typically using a carrier gas such as helium or nitrogen. Separation occurs based on differences in volatility and interaction with the stationary phase.
GC analysis provides qualitative information through retention times, which are characteristic elution times for specific compounds under defined conditions. By comparing the retention time of a sample component to that of a known standard, tentative identification can be made shimadzu.com. Quantitative analysis is achieved by measuring the peak area or height, which is proportional to the concentration of the compound shimadzu.com. GC coupled with Mass Spectrometry (GC-MS) is a powerful combination for both identification and structural confirmation, as it provides mass spectral data for each separated component, allowing for precise identification and impurity profiling google.comgoogle.com. GC analysis, often using Flame Ionization Detectors (FID), is a standard method for assessing the purity of compounds like cetyl alcohol, indicating its suitability for various applications perkinelmer.com.
High-Performance Liquid Chromatography (HPLC) is another crucial technique for the separation and quantification of compounds that may not be sufficiently volatile or thermally stable for GC. HPLC utilizes a liquid mobile phase pumped at high pressure through a column packed with a stationary phase. Separation is based on differences in polarity, hydrophobicity, or other chemical properties of the analytes interacting with the stationary phase.
For ester analysis, reversed-phase HPLC (RP-HPLC) using C18 or similar hydrophobic stationary phases is common. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a gradient elution to optimize separation of compounds with a wide range of polarities ejgm.co.ukhplc.eunih.govsielc.com. Detection is usually performed using UV-Vis detectors, with specific wavelengths chosen based on the chromophoric properties of the analyte ejgm.co.uknih.gov. HPLC methods are vital for determining the purity of this compound and for analyzing its presence in complex matrices, providing quantitative data based on peak area relative to standards ejgm.co.uknih.govresearchgate.net.
X-ray Diffraction (XRD) for Crystalline Structure Investigations
For organic compounds like esters, XRD can reveal information about polymorphism (the existence of different crystalline forms), crystal packing, and intermolecular interactions. While specific XRD data for this compound was not found in the provided search results, this technique would be employed if crystalline forms of the compound were of interest, providing definitive information about its solid-state structure.
Thermal Analysis Techniques for Phase Behavior Characterization
Thermal analysis techniques are essential for understanding the physical properties of this compound, particularly its behavior with changes in temperature, which is critical for applications involving phase transitions or thermal stability.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine thermal transitions such as melting point, crystallization temperature, glass transitions, and phase changes. For esters, DSC can quantify the latent heat of fusion, which is the energy absorbed or released during melting or crystallization. Studies on similar esters indicate that DSC scans for phase behavior characterization typically involve controlled heating and cooling rates, such as 5 °C/min for initial melting followed by 1 °C/min for subsequent phase transition analysis google.com. Typical ranges for ester melting points are between -10 °C and 50 °C, with latent heats of fusion generally between 100 and 300 J/g, and crystallization temperatures often occurring within a few degrees of the melting point google.com.
Thermogravimetric Analysis (TGA): Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over a specific temperature range under a controlled atmosphere. TGA is primarily used to assess thermal stability and determine decomposition temperatures. For this compound, TGA would reveal the temperature at which the molecule begins to degrade or volatilize, providing critical data for its safe handling, processing, and storage. The analysis involves monitoring mass loss as a function of temperature, often with a constant heating rate or isothermal steps tainstruments.com6-napse.cometamu.edu.
Table 2: Differential Scanning Calorimetry (DSC) Parameters for Esters (context for this compound)
| Parameter | Typical Range/Conditions for Esters (context for this compound) | Source |
| Melting Point | -10 °C to 50 °C (Preferred range: 5 °C to 25 °C) | google.com |
| Latent Heat of Fusion | 100-300 J/g | google.com |
| Crystallization Temperature | At most 45 °C (Preferred range: 0 °C to 25 °C) | google.com |
| DSC Scan Conditions | 5 °C/min heating, followed by 1 °C/min cooling/heating | google.com |
Compound Name List:
this compound
Hexadecyl nonanoate
Hexadecyl pelargonate
Chemical Reactivity, Stability, and Degradation Pathways
Hydrolytic Stability under Diverse Environmental Conditions
The hydrolysis of cetyl nonanoate (B1231133) involves the cleavage of its ester bond to yield cetyl alcohol and nonanoic acid. This reaction is catalyzed by the presence of water and is significantly influenced by pH.
Like other esters, cetyl nonanoate exhibits the greatest stability in neutral to slightly acidic conditions (pH 5-7). nih.govjst.go.jpresearchgate.net In this range, the rate of uncatalyzed hydrolysis is very slow. The compound's low solubility in water further limits the rate of hydrolysis in aqueous systems, as the reaction can only occur at the oil-water interface. cosmeticsinfo.org
Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the hydrolysis rate increases. The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is reversible, meaning an equilibrium will be established between the ester, water, the alcohol, and the carboxylic acid. studymind.co.uk
Base-Catalyzed Hydrolysis (Saponification): In alkaline environments (high pH), hydrolysis is significantly accelerated. The reaction, known as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This process is effectively irreversible because the resulting carboxylic acid is immediately deprotonated to form a carboxylate salt, which is resistant to further nucleophilic attack. studymind.co.ukquora.com Saponification of wax esters typically requires hot alkaline solutions to proceed at a significant rate. gerli.com
The stability of esters towards hydrolysis is generally influenced by pH as summarized in the table below.
Table 1: General Effect of pH on Ester Hydrolytic Stability
| pH Range | Condition | Relative Rate of Hydrolysis | Reaction Characteristics |
|---|---|---|---|
| < 4 | Acidic | Moderate to Fast | Reversible, acid-catalyzed |
| 5 - 8 | Neutral / Near-Neutral | Very Slow (Most Stable) | Uncatalyzed, limited by water solubility |
Oxidative Degradation Mechanisms and Kinetics
Oxidative degradation is a primary pathway for the spoilage of lipid-based materials, including this compound, particularly during long-term storage or when exposed to air. velp.com This process, known as autoxidation, is a free-radical chain reaction involving atmospheric oxygen. wikipedia.org While this compound is a saturated ester and thus less susceptible to oxidation than unsaturated esters, degradation can still be initiated, especially under pro-oxidant conditions like heat, light, or the presence of metal ions. velp.com
The mechanism proceeds in three key stages:
Initiation: Formation of a free radical on the alkyl chain. This often occurs at a carbon atom alpha to the ester group, which is slightly activated.
Propagation: The alkyl radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another this compound molecule to form a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction.
Termination: The reaction ceases when two radicals combine to form a non-radical species.
The primary oxidation products are hydroperoxides. These are unstable and can decompose into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain carboxylic acids, which can lead to undesirable changes in the odor and color of a product (rancidity). velp.com
The rate of oxidation is measured by the Peroxide Value (POV), which quantifies the concentration of peroxides in the material. wikipedia.orgxylemanalytics.com A low POV is indicative of good oxidative stability. Factors such as temperature, light exposure, oxygen availability, and the presence of antioxidants or pro-oxidant metals significantly affect the kinetics of this degradation. velp.com
Photochemical Reactivity and Light-Induced Transformations
For a compound to be directly photoreactive, it must absorb light energy in the ultraviolet (UV) or visible spectrum. Data indicates that this compound does not significantly absorb light in the 250 to 400 nm range, which covers the UVA and UVB regions. cir-safety.org This lack of significant chromophores in its structure suggests that it has low direct photochemical reactivity.
However, degradation can occur through indirect photosensitization. In a complex cosmetic formulation, other ingredients such as fragrances, UV filters, or plant extracts may act as photosensitizers. These molecules absorb UV light, become excited, and then transfer that energy to either this compound or molecular oxygen. This can lead to the formation of singlet oxygen or initiate free-radical chain reactions, as described under oxidative degradation, thereby causing the breakdown of the ester. dtu.dk
While saturated fatty acids can undergo some photochemical reactions under harsh, short-wavelength UV-C light (below 285 nm), these conditions are not typically relevant to the storage and use of consumer products. mdpi.com Therefore, the primary photochemical concern for this compound is indirect degradation initiated by other light-absorbing ingredients within a formulation.
Reactivity with Common Chemical Reagents and Substrates
The chemical reactivity of this compound is dominated by its ester functional group. As a saturated ester, it is relatively inert to many common chemical reagents under ambient conditions.
Acids and Bases: As detailed in section 4.1, it reacts with strong acids and bases, particularly at elevated temperatures, to undergo hydrolysis. Strong bases cause irreversible saponification. studymind.co.uk
Oxidizing Agents: It is susceptible to attack by strong oxidizing agents and can undergo free-radical oxidation in the presence of oxygen, as discussed in section 4.2.
Reducing Agents: The ester group can be reduced to two primary alcohols (cetyl alcohol and 1-nonanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, these are harsh laboratory conditions not encountered in typical applications.
In the context of its use in formulations, it is considered chemically compatible with the vast majority of cosmetic ingredients, including other lipids, silicones, surfactants, and polymers. Its non-polar, non-ionic nature makes it unlikely to engage in adverse chemical reactions under normal conditions.
Interactions within Complex Chemical Mixtures and Formulations
In cosmetic formulations, the physical and chemical interactions of this compound with other components are key to its function. As a non-polar, oil-soluble substance, it is an integral part of the oil phase in emulsions like creams and lotions.
Emollient and Texture Modifier: Its primary role is as an emollient, providing a smooth and soft feel to the skin. It has a melting range close to skin temperature, which contributes to a pleasant sensory experience upon application. google.com
Solvent Properties: It can act as a solvent for other oil-soluble ingredients, including active compounds, fragrances, and UV filters, helping to ensure the homogeneity and stability of the formulation. google.com
Penetration Enhancement: It has been noted that esters of pelargonic acid, including this compound, may increase the dermal penetration of other compounds in a formulation. cosmeticsinfo.org This is likely due to its ability to temporarily alter the lipid barrier of the stratum corneum, facilitating the passage of other molecules.
Fragrance Fixative: this compound and related esters can reduce the evaporation rate of fragrance substances, acting as fixatives and prolonging the perceived scent of a product. google.com
Interactions in Model Biological Systems Non Human Focus
Role in Non-Human Biochemical Pathways and Processes
Direct research findings detailing the specific role of cetyl nonanoate (B1231133) in the biochemical pathways and processes of non-human organisms are not extensively documented in the available literature. However, based on its chemical structure as an ester of a fatty acid and a fatty alcohol, its metabolic fate can be inferred through general biochemical principles and the known pathways of its constituent components in various non-human biological systems.
As an ester, cetyl nonanoate is expected to undergo hydrolysis, a common enzymatic reaction catalyzed by esterases and lipases. These enzymes are ubiquitously found across diverse non-human life forms, including insects, plants, and microorganisms, where they play crucial roles in lipid metabolism and energy conversion frontiersin.orgnih.gov. The hydrolysis of this compound would yield its constituent molecules: cetyl alcohol (hexadecanol) and nonanoic acid (pelargonic acid) cir-safety.org.
Metabolic Fate of Constituent Components
Once hydrolyzed, the resulting nonanoic acid and cetyl alcohol would enter specific metabolic pathways within the organism:
Nonanoic Acid Metabolism: Nonanoic acid is a medium-chain fatty acid. In many non-human organisms, including insects, plants, and bacteria, fatty acids are primarily catabolized through beta-oxidation. This process occurs in cellular organelles such as mitochondria and peroxisomes, where fatty acids are broken down into two-carbon units of acetyl-CoA. Acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, generating adenosine (B11128) triphosphate (ATP) and other metabolic intermediates, thus serving as a significant energy source mdpi.comimrpress.commetabolon.commdpi.comenviro.wikifrontiersin.org.
Cetyl Alcohol Metabolism: Cetyl alcohol (hexadecanol) is a long-chain fatty alcohol. While specific pathways for fatty alcohols are less detailed in the provided literature compared to fatty acids, they are generally metabolized through oxidation processes. Fatty alcohols can be oxidized to corresponding fatty aldehydes and then to fatty acids, which can subsequently enter beta-oxidation pathways for energy production or be utilized in the synthesis of other lipids, such as phospholipids (B1166683) and waxes, which are essential for cellular structure and various physiological functions cir-safety.org.
The following table summarizes the general metabolic roles and pathways of the components derived from this compound in different non-human biological systems. It is important to note that these represent inferred pathways based on general biochemical knowledge, as specific studies on this compound itself are limited.
| Metabolic Role | Component of this compound | Organism Type | Key Biochemical Pathway | Primary Products/Outcomes | General Citation(s) |
| Ester Hydrolysis | This compound | Insects, Plants, Bacteria | Esterase/Lipase-catalyzed hydrolysis | Cetyl Alcohol, Nonanoic Acid | frontiersin.orgnih.gov |
| Energy Metabolism | Nonanoic Acid | Insects, Plants, Bacteria | Beta-oxidation, Tricarboxylic Acid (TCA) Cycle | Acetyl-CoA, ATP, CO2, H2O | mdpi.comimrpress.commetabolon.commdpi.comenviro.wikifrontiersin.org |
| Lipid Synthesis/Catabolism | Cetyl Alcohol | Insects, Plants, Bacteria | Fatty Alcohol Oxidation, Esterification, Beta-oxidation (via fatty acid conversion) | Fatty Acids, Acetyl-CoA, Glycerolipids, Phospholipids, Waxes | cir-safety.org |
Compound List:
this compound
Cetyl alcohol (Hexadecanol)
Nonanoic acid (Pelargonic acid)
Acetyl-CoA
ATP
CO2
H2O
Role and Function in Advanced Material Formulations
Rheological Modulation in Viscous Systems
Cetyl nonanoate (B1231133) serves as an effective rheological modifier, influencing the flow, texture, and sensory properties of viscous formulations. In cosmetic emulsions, such as creams and lotions, it contributes to a desirable consistency and smooth application. By acting as a thickener and bodying agent, it helps to build viscosity, ensuring the product is neither too runny nor overly stiff. This modulation of rheology is crucial for product stability and consumer acceptance, providing a velvety and elegant skin feel.
The incorporation of cetyl nonanoate can prevent the separation of ingredients in a formula, acting as an emulsion stabilizer. Its presence can significantly impact the textural properties of oil-in-water emulsions, influencing characteristics like firmness and spreadability. ceon.rspensoft.net The modification of these textural attributes is a key factor in the development of cosmetic products with specific sensory profiles. researchgate.netresearchgate.net
Interfacial Phenomena and Surfactant Properties
As an ester with both lipophilic (fat-loving) and moderately hydrophilic (water-loving) characteristics, this compound exhibits surface-active properties that are crucial in multiphase systems.
Emulsification and Dispersion Capabilities
This compound functions as a co-emulsifier and dispersing agent in various formulations. In oil-in-water emulsions, it helps to stabilize the mixture by reducing the interfacial tension between the oil and water phases, preventing coalescence of the dispersed droplets. This leads to the formation of stable and homogeneous products. Its ability to disperse active ingredients and UV filters makes it a valuable component in sunscreens and other skincare products.
Film Formation and Spreading Characteristics
Upon application to a surface, this compound contributes to the formation of a thin, non-occlusive film. This film-forming property provides a protective barrier that can help to reduce moisture loss from the skin without creating a heavy or greasy feel. The spreading characteristics of this compound are excellent, allowing for easy and even application of products. This is particularly important in cosmetics, where a smooth and uniform layer is desired.
In certain applications, such as hair care, the film-forming nature of this compound can provide conditioning effects, leaving the hair feeling soft and smooth. cosmeticsinfo.org Furthermore, in perfume compositions, it can act as a fixative by reducing the evaporation rate of fragrance substances, thereby prolonging their scent. google.com
Interaction with Polymeric Matrices and Material Compatibility
In the field of polymer science, esters like this compound can be utilized for their compatibility with various polymeric matrices. They can function as plasticizers, which are additives that increase the flexibility and durability of a polymer. jetir.orgspecialchem.com By embedding themselves between the polymer chains, plasticizers reduce the intermolecular forces and lower the glass transition temperature of the material, making it softer and more pliable. nih.gov
The use of esters as plasticizers is common in the formulation of plastics, coatings, and adhesives to achieve desired mechanical properties. scribd.comthermofisher.com this compound's compatibility with a range of materials makes it a candidate for modifying the properties of complex polymer blends.
Solubilization and Vehicle Properties for Other Compounds
This compound is an effective solubilizing agent and vehicle for a variety of active ingredients and other compounds. Its ester structure allows it to dissolve or disperse substances that are not readily soluble in the primary base of a formulation. This is particularly advantageous in the cosmetic and pharmaceutical industries for the delivery of active compounds, such as vitamins, antioxidants, and UV filters.
By acting as a carrier, this compound can improve the bioavailability and efficacy of these active ingredients. cosmeticsinfo.org Its ability to act as a solvent for fragrance components also contributes to its use in perfumery, ensuring a uniform distribution of the scent throughout the product. google.com The choice of a suitable vehicle like this compound is critical for the stability and performance of the final product.
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C25H50O2 | chemspider.com |
| Molar Mass | 382.67 g/mol | chemspider.com |
| Appearance | Waxy white solid or flakes at room temperature | nih.gov |
| Solubility in Water | Insoluble | specialchem.com |
| Solubility in Organic Solvents | Soluble in alcohols, ethers, and oils | nih.gov |
Influence on Formulation Stability and Longevity
This compound plays a significant role in enhancing the stability and longevity of advanced material formulations, primarily through its inherent chemical structure and its physical interactions within a formulation matrix. Its contributions can be observed in both the physical integrity and the chemical robustness of a product, particularly concerning oxidative stability.
Contribution to Physical Stability
Research into emulsion stability indicates that the composition of the oil phase, including the presence of fatty alcohols and their esters, is crucial for long-term integrity. nih.gov While direct studies quantifying the impact of this compound on emulsion droplet size over time are not extensively published, a patent application has noted that this compound can be used to provide consistency to emulsions and improve their stability. googleapis.com It functions as a co-emulsifier and thickening agent, helping to form a stable and uniform dispersion that resists physical changes due to temperature fluctuations and mechanical stress during storage and transport.
Influence on Oxidative Stability
The most significant contribution of this compound to the longevity of a formulation is its high resistance to oxidation. Oxidative degradation is a primary pathway for the breakdown of cosmetic and other advanced material formulations, leading to rancidity, changes in color and odor, and a decrease in efficacy. The susceptibility of an ingredient to oxidation is largely determined by the presence of unsaturated bonds in its molecular structure. mdpi.com
This compound is the ester of cetyl alcohol (a 16-carbon saturated fatty alcohol) and nonanoic acid (a 9-carbon saturated fatty acid). As a fully saturated ester, it lacks double bonds in its hydrocarbon chains. This molecular structure makes it inherently stable and not prone to auto-oxidation. mdpi.commdpi.com In contrast, formulations containing unsaturated lipids, such as those with oleic or linoleic acid moieties, are much more susceptible to attack by oxygen free radicals. researchgate.net
Furthermore, its stability is underscored by data on its interaction with ultraviolet (UV) radiation. UV exposure can be a significant catalyst for degradation in many chemical compounds. However, in a report submitted for a Cosmetic Ingredient Review (CIR) safety assessment, data from a manufacturer indicated that a mixture of this compound and stearyl nonanoate did not absorb significantly in the 250 to 400 nm UV range. cir-safety.orgcir-safety.org This low affinity for UV absorption suggests a reduced potential for photochemical degradation, further contributing to its stability and the stability of the final product.
Table 1: UV Absorption Profile for a this compound Mixture
| Substance | UV Wavelength Range (nm) | Absorption Finding | Implication for Stability |
|---|---|---|---|
| This compound + Stearyl nonanoate | 250 - 400 | No significant absorption reported. cir-safety.orgcir-safety.org | Low potential for UV-induced degradation, contributing to greater chemical stability in formulations exposed to light. |
Analytical Chemistry Methodologies for Cetyl Nonanoate
Quantitative Determination in Various Matrices
The quantitative determination of cetyl nonanoate (B1231133) is primarily achieved through chromatographic techniques, most notably Gas Chromatography-Mass Spectrometry (GC-MS) cir-safety.orgnih.govgoogle.comcir-safety.orggoogle.comgoogle.comcir-safety.orggoogleapis.comnwo.nlmdpi.comgoogle.com. This technique is widely applied for analyzing complex mixtures, including fragrance materials and biological samples.
GC-MS Analysis: GC-MS allows for the separation and identification of individual components within a sample. For fragrance materials, analysis typically involves direct injection into a GC-MS column, with optimization of parameters such as injector temperature, carrier gas velocity, temperature ramp, and final oven temperature being crucial for precise detection and quantification google.comcir-safety.orggoogle.comgoogle.comgoogleapis.comgoogle.com. The use of an internal standard is often employed to aid in quantification google.comcir-safety.orggoogle.comgoogle.comgoogleapis.comgoogle.com.
Headspace Analysis: For volatile compounds, headspace analysis, often coupled with GC, is another relevant technique. Specific methods, such as those described by Mueller and Lamparsky, can be employed for quantitative headspace analysis google.com.
UV Absorption Characteristics: Cetyl nonanoate does not exhibit significant UV absorption in the 250 to 400 nm range cir-safety.orgcir-safety.org. This characteristic influences the choice of detection methods, potentially making UV detection less suitable for its direct quantification in certain applications.
Matrix-Specific Data: In a study analyzing metabolites in bovine milk, this compound was identified with a retention time/peak area of 11.53 cir-safety.orgnih.gov. This provides a specific analytical data point for its presence in a biological matrix. For fragrance formulations, GC-MS is used to analyze raw materials and their levels, irrespective of whether they are added as individual chemicals or as components of proprietary bases google.comgoogle.comgoogleapis.comgoogle.com.
Impurity Profiling and Contaminant Identification
Information regarding specific impurities or contaminant profiles for this compound is not extensively detailed in the reviewed literature. While patents mention that impurities can be removed through purification techniques google.comgoogle.com, specific analytical methods for identifying and quantifying these impurities are not provided. Cosmetic Ingredient Review (CIR) reports indicate that data on production methodologies and impurities for related ester compounds have been considered, but detailed impurity profiles for this compound itself are not elaborated upon in the accessible documents cir-safety.orgcir-safety.orgcir-safety.org.
Development and Validation of Analytical Methods
The development and validation of analytical methods for this compound involve optimizing instrumental parameters and assessing method performance characteristics.
Sensitivity and Selectivity Assessment
Standardization of Analytical Protocols
No specific standardized analytical protocols (e.g., from pharmacopoeias like USP or EP, or standards bodies like ASTM) for the analysis of this compound were identified in the reviewed documents. However, GC-MS is recognized as a standard technique for the analysis of fragrance materials and esters in various matrices cir-safety.orgnih.govgoogle.comcir-safety.orggoogle.comgoogle.comcir-safety.orggoogleapis.comnwo.nlmdpi.comgoogle.com.
Environmental Fate and Ecotoxicological Considerations
Biodegradation Pathways in Aquatic Environments
Cetyl nonanoate (B1231133), being an ester formed from cetyl alcohol (hexadecanol) and nonanoic acid (pelargonic acid), is generally expected to undergo biodegradation in aquatic environments. The primary mechanism for ester biodegradation involves enzymatic hydrolysis, typically catalyzed by microbial esterases present in water bodies. This process cleaves the ester bond, yielding the constituent alcohol and acid.
Hydrolysis: The ester linkage in Cetyl nonanoate is susceptible to hydrolysis, producing cetyl alcohol and nonanoic acid. Both cetyl alcohol and nonanoic acid are generally recognized as biodegradable compounds, capable of being further metabolized by microorganisms.
Specific Findings: Direct, detailed studies on the specific microbial biodegradation pathways of this compound in aquatic systems were not identified in the literature search. However, for a related compound, Cetearyl-Nonanoate (a mixture of cetyl and stearyl esters of nonanoic acid), it has been noted that the substance is "expected to biodegrade rapidly" industrialchemicals.gov.au. This suggests that this compound likely follows similar rapid biodegradation patterns in aquatic environments, although specific metabolic pathways remain to be elucidated for this particular compound.
Biodegradation Pathways in Terrestrial Systems
In terrestrial environments, such as soil, this compound is also anticipated to be biodegradable through microbial action. Soil microorganisms possess a diverse enzymatic machinery capable of breaking down organic compounds.
Ester Hydrolysis in Soil: Similar to aquatic systems, ester hydrolysis is expected to be the initial step in the biodegradation of this compound in soil. Microbial esterases would cleave the ester bond, yielding cetyl alcohol and nonanoic acid.
Subsequent Metabolism: The resulting cetyl alcohol and nonanoic acid can then enter various metabolic routes within soil microorganisms. For instance, nonanoic acid, a fatty acid, can be degraded via beta-oxidation pathways, ultimately being mineralized into carbon dioxide and water.
Specific Findings: No specific studies detailing the biodegradation pathways of this compound in terrestrial systems were found. However, general principles of hydrocarbon degradation in soil environments highlight the capacity of microbial communities to process organic molecules, often involving pathways like fumarate (B1241708) addition and beta-oxidation for aliphatic hydrocarbons mdpi.com. The rapid biodegradation observed for related nonanoate esters industrialchemicals.gov.au supports the expectation of similar biodegradability for this compound in soil, though specific pathways are not detailed.
Bioaccumulation Potential in Non-Human Organisms
The potential for a chemical substance to bioaccumulate in organisms is a critical aspect of its environmental risk assessment. This potential is often inferred from properties like the octanol-water partition coefficient (log Kow), which indicates a substance's lipophilicity—its tendency to partition into fatty tissues.
Bioaccumulation Potential: A higher log Kow value generally correlates with a greater potential for bioaccumulation.
Specific Findings: Specific bioaccumulation studies or experimentally determined log Kow values for this compound were not identified in the reviewed literature. However, for the closely related compound Cetearyl-Nonanoate, it was reported that it possesses "bioaccumulation potential based on its log Pow" industrialchemicals.gov.au. This assessment was further qualified by the expectation that the substance "is expected to biodegrade rapidly, and will partition to sludge and soil. Thus the notified chemical is unlikely to persist in the environment or be bioavailable" industrialchemicals.gov.au. This suggests that while this compound may exhibit some lipophilicity, its rapid biodegradation is likely to limit its actual persistence and accumulation in non-human organisms within the environment.
Ecotoxicity to Aquatic Organisms (e.g., algae, daphnia, fish)
Ecotoxicity assessments evaluate the potential adverse effects of a chemical on aquatic life, typically by testing organisms from different trophic levels, including algae (primary producers), daphnia (invertebrates), and fish (vertebrates). Common endpoints measured are the median lethal concentration (LC50) and the median effective concentration (EC50), which represent the concentration causing a specific effect (e.g., mortality, immobilization, or growth inhibition) in 50% of the test population chemsafetypro.com.
Algae: In tests involving freshwater algae species such as Desmodesmus subspicatus and Pseudokirchneriella subcapitata, the 72-hour ErC50 (effective concentration affecting growth rate by 50%) values ranged from 1.5 to >334 mg active ingredient per liter (a.i./L) europa.eu. A study with the marine alga Skeletonema costatum reported a 72-hour ErC50 of 0.97 mg a.i./L europa.eu. These results indicate varying degrees of toxicity across different algal species.
Fish: Acute toxicity data for fish was reported as insufficient for classification in the assessment of C8-18 AAPB europa.eu. However, a 96-hour LC50 (lethal concentration for 50% of the population) value of 80.0 mg/L (nominal concentration) was reported for zebrafish (Danio rerio) in a study on a related substance europa.eu.
Daphnia: Similar to fish, acute toxicity data for daphnia was deemed insufficient for classification in the assessment of C8-18 AAPB europa.eu.
Aquatic Ecotoxicity Data for Related Substances
| Organism | Endpoint | Value (mg a.i./L) | Duration | Reference |
| Skeletonema costatum (marine algae) | ErC50 | 0.97 | 72 h | europa.eu |
| Desmodesmus subspicatus / Pseudokirchneriella subcapitata (freshwater algae) | ErC50 | 1.5 - >334 | 72 h | europa.eu |
| Danio rerio (zebrafish) | LL50 | 80.0 (nominal) | 96 h | europa.eu |
Ecotoxicity to Terrestrial Organisms (e.g., soil microbes, plants)
Importance of Terrestrial Organisms: Soil microbes are critical for decomposing organic matter, nutrient cycling, and soil structure improvement. Plants are primary producers and form the base of terrestrial food webs.
Specific Findings: Specific ecotoxicity data for this compound concerning terrestrial organisms such as soil microbes or plants was not identified within the scope of the provided literature search. General discussions on ecotoxicity testing for terrestrial plants highlight the use of various species like cucumber, red clover, and sunflower in standard assessment guidelines researchgate.net. Similarly, the crucial roles of soil microbes in nutrient cycling and pollutant breakdown are well-documented neonscience.org, but direct toxicological data for this compound on these organisms was not found.
Photodegradation in Natural Environments
Photodegradation is a process by which chemical compounds are broken down by exposure to light, particularly ultraviolet (UV) radiation. This environmental transformation pathway can influence the persistence and fate of organic substances in natural settings.
Photodegradation Process: In natural environments, sunlight provides the energy for photochemical reactions that can alter the chemical structure of compounds.
Specific Findings: No specific studies detailing the photodegradation pathways or rates of this compound in natural environments were identified. While research exists on the photodegradation of other organic materials, such as natural organic matter and dyes, using various photocatalytic methods researchgate.netneptjournal.commdpi.com, these findings are not directly applicable to this compound. Although esters can undergo photochemical reactions, specific data regarding the photodegradation of this compound in natural environments is not available from the reviewed sources.
Compound List:
this compound
Computational and Theoretical Studies
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are employed to understand the three-dimensional structure and flexibility of molecules. For cetyl nonanoate (B1231133), these methods can predict stable conformations and analyze the spatial arrangement of its atoms. Studies on similar long-chain esters suggest that molecular mechanics force fields, such as MMFF94, can be used to generate molecular conformations and perform energy minimizations google.com. The flexibility of cetyl nonanoate's long alkyl chains and the ester linkage can lead to a variety of low-energy conformers. While specific conformational data for this compound is not extensively detailed in the provided search results, the general approach involves generating multiple conformations and identifying those with the lowest potential energy, which are considered the most stable google.com. The ability to generate conformers is crucial for subsequent computational analyses, including predicting physical properties and understanding molecular interactions. PubChem notes that conformer generation for this compound is disallowed due to its high flexibility nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Property Relationship (QSPR) studies, a subset of QSAR, aim to correlate a compound's molecular structure with its physical or chemical properties. While direct QSAR studies specifically detailing this compound's biological activity are not prominent in the search results, QSPR models are extensively used to predict physicochemical parameters for various compounds, including esters. These models often utilize molecular descriptors derived from the chemical structure to predict properties such as lipophilicity (e.g., LogP), solubility, and boiling point plos.orgnih.govescholarship.orgfrontiersin.orginternationalpubls.com. For this compound, QSPR could be applied to predict its octanol-water partition coefficient (LogP) and other relevant properties based on its molecular descriptors, such as molecular weight and the number of rotatable bonds. For instance, PubChem reports a computed LogP value of 11.4 for this compound, derived using the XLogP3 method nih.gov.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules mpg.dearxiv.orguctm.eduresearchgate.net. DFT calculations can provide detailed information about a molecule's electronic properties, including its dipole moment, molecular orbital energies (HOMO-LUMO gap), charge distribution, and polarizability. These properties are fundamental to understanding a molecule's reactivity and intermolecular interactions. While specific DFT studies on this compound were not directly found, similar ester compounds have been analyzed using DFT to determine their electronic configurations and potential reactive sites uctm.eduresearchgate.net. Such calculations typically involve optimizing molecular geometry, followed by the computation of electronic properties using various basis sets and functionals (e.g., B3LYP) uctm.eduorientjchem.org. These electronic structure parameters are critical for predicting chemical behavior and interactions.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interfacial Interactions
Molecular Dynamics (MD) simulations are invaluable for studying the dynamic behavior of molecules and their interactions at interfaces ljmu.ac.uknih.govnih.govmdpi.comresearchgate.netscielo.brnih.govmdpi.com. For this compound, MD simulations could explore its behavior in different environments, such as at air-water or oil-water interfaces, which is relevant to its use in formulations. These simulations can reveal information about molecular orientation, diffusion coefficients, and interaction energies. Studies on similar long-chain molecules and surfactants demonstrate how MD can elucidate interfacial phenomena, including molecular packing and the formation of organized layers researchgate.netnih.govmdpi.com. For example, research on other esters or similar amphiphilic molecules might show how their alkyl chains orient themselves at interfaces and how they interact with surrounding solvent molecules. While specific MD simulation results for this compound are not detailed in the provided search results, the methodology is well-established for investigating such interfacial dynamics.
Prediction of Chemical and Biological Properties
Computational methods are widely used to predict various chemical and biological properties of molecules, including environmental partitioning and reactivity. For this compound, computational tools can estimate parameters such as its octanol-water partition coefficient (LogP), water solubility, vapor pressure, and soil sorption coefficient (Koc) chemrxiv.orgecetoc.orgecetoc.orgmtu.edu. These properties are crucial for understanding its environmental fate and behavior. PubChem reports a computed LogP of 11.4 for this compound, indicating high lipophilicity nih.gov. Predicted solubility in water is generally low for such long-chain esters due to their hydrophobic nature ontosight.ai. Reactivity predictions can also be made using computational chemistry, often by analyzing electronic structure and employing methods like DFT to identify potential reaction sites or to predict reaction pathways uctm.eduorientjchem.orgwalshmedicalmedia.comscirp.orgchemrxiv.orgnih.gov. While specific reactivity predictions for this compound are not detailed, computational approaches can provide insights into its potential chemical transformations.
Compound List
this compound
| Property | Value | Method/Reference |
| Molecular Weight | 382.7 g/mol | Computed by PubChem 2.2 nih.gov |
| Computed LogP (XLogP3) | 11.4 | Computed by XLogP3 3.0 nih.gov |
| Computed LogP (Other) | 11.4 | Computed by Cactvs 3.4.8.18 nih.gov |
| Computed Molecular Area | 26.3 Ų | Computed by Cactvs 3.4.8.18 nih.gov |
| Computed Molecular Volume | 382.381080833 Da | Computed by PubChem 2.2 nih.gov |
| Computed Molecular Volume | 382.381080833 Da | Computed by PubChem 2.2 nih.gov |
| Computed Refractivity | 288 | Computed by Cactvs 3.4.8.18 nih.gov |
| Conformer Generation | Disallowed (too flexible) | PubChem nih.gov |
Future Research Trajectories and Unexplored Domains
Emerging Synthetic Strategies for Sustainable Production
The future of Cetyl Nonanoate (B1231133) synthesis is geared towards environmentally benign processes that align with the principles of green chemistry. dergipark.org.tr Traditional chemical esterification often requires high temperatures (160-240 ºC) and mineral acid or metal salt catalysts, which can lead to undesirable byproducts and environmental concerns. Emerging research trajectories focus on biocatalysis, particularly enzymatic synthesis, as a sustainable alternative.
Enzymatic Esterification: Lipases have proven to be effective biocatalysts for the synthesis of esters like Cetyl Nonanoate. nih.govresearchgate.net Immobilized enzymes, such as Candida antarctica lipase (B570770) B (commercially available as Novozym® 435) and Rhizomucor miehei lipase (Lipozyme® RMIM), are favored due to their high efficiency, reusability, and ability to catalyze reactions under mild conditions. nih.govresearchgate.net These enzymatic processes can be conducted in solvent-free systems, which eliminates the use of volatile organic compounds, reduces processing steps, and minimizes waste. researchgate.net
Future research will likely focus on:
Novel Biocatalysts: Exploring a wider range of microbial lipases to find enzymes with higher specificity, stability, and efficiency for the synthesis of this compound.
Process Optimization: Further refining reaction conditions in solvent-free systems, including the use of vacuum to shift the reaction equilibrium towards product formation by removing water, a byproduct of esterification.
Enzyme Immobilization: Developing more robust and cost-effective immobilization techniques to enhance the operational stability and reusability of lipases, which is crucial for economic viability on an industrial scale.
Renewable Feedstocks: Investigating the use of nonanoic acid and cetyl alcohol derived from renewable bio-based sources to create a fully sustainable production lifecycle. dergipark.org.tr
The optimization of enzymatic synthesis for wax esters has been a subject of significant research. The following interactive table summarizes key findings from studies on the enzymatic synthesis of Cetyl Octanoate (B1194180), a closely related wax ester, which provide a model for future this compound research.
Optimization of Cetyl Octanoate Synthesis Using Novozym® 435
| Parameter | Range Studied | Effect on Yield | Optimal Condition Noted | Reference Yield |
|---|---|---|---|---|
| Reaction Time | 1 - 5 hours | Yield increases with time, showing a curvilinear relationship. | 3.75 hours | 99% |
| Temperature | 45 - 65 °C | Insignificant effect within this range. | 65 °C | 99% |
| Substrate Molar Ratio (Acid:Alcohol) | 1:1 - 3:1 | Yield increases with higher molar ratio. | 2:1 (in combination with other factors) | ~97% |
| Enzyme Amount | 10% - 50% (by weight) | Yield increases significantly with enzyme amount. | 35% (by weight) | 97% |
Advanced Characterization of Interfacial Phenomena
The performance of this compound in many potential applications, such as lubricants and emulsions, is dictated by its behavior at interfaces (e.g., liquid-solid or liquid-liquid). A significant research gap exists in the detailed characterization of these interfacial phenomena at a molecular level. Future research will need to employ advanced surface-sensitive techniques to provide insights into the structure, composition, and dynamics of this compound films. york.ac.uk
Neutron Reflectometry (NR): NR is a powerful, non-destructive technique for obtaining high-resolution structural information about thin films and interfaces. york.ac.uknih.gov It can precisely determine layer thickness, density, and roughness of adsorbed this compound layers at solid-liquid or liquid-air interfaces. york.ac.ukiaea.org By using isotopic substitution (e.g., replacing hydrogen with deuterium), specific parts of the molecule can be "highlighted" to reveal their precise orientation and conformation within an interfacial layer, even under conditions of shear. nih.govcam.ac.uk
Sum-Frequency Generation (SFG) Spectroscopy: SFG is a nonlinear optical technique that is inherently surface-specific, making it ideal for probing molecules at interfaces where symmetry is broken. wikipedia.orgosti.gov It provides vibrational spectra of interfacial molecules, offering information on their chemical identity, concentration, and orientation. mdpi.comnih.gov Applying SFG to this compound could reveal how the ester and alkyl chains orient themselves at an interface with water or a metal surface, which is critical for understanding its function as an emollient or boundary lubricant. wikipedia.org
Atomic Force Microscopy (AFM) and Kelvin Probe Force Microscopy (KPFM): AFM can be used to determine surface topography and frictional properties at the nanoscale. researchgate.net Advanced AFM techniques could be used to probe the mechanical properties of a single layer of this compound adsorbed on a surface. KPFM, a variant of AFM, can simultaneously map surface topography and surface potential, providing insights into the electronic properties and local chemical structure of the interfacial layer. researchgate.net
The following table outlines how these advanced techniques could be applied to study this compound.
| Technique | Information Provided | Potential Application for this compound |
| Neutron Reflectometry (NR) | Layer thickness, density, roughness, molecular orientation. york.ac.uk | Characterizing the structure of adsorbed lubricant films on metal surfaces; studying its partitioning in emulsion droplets. |
| Sum-Frequency Generation (SFG) | Molecular orientation, chemical bonding, and conformation at interfaces. wikipedia.orgmdpi.com | Determining the orientation of the ester group at an oil-water interface; studying molecular ordering under shear. |
| Atomic Force Microscopy (AFM) | Nanoscale topography, friction, adhesion, mechanical properties. researchgate.net | Measuring the lubricity and wear-protection properties of a monolayer film on an industrial surface. |
Novel Applications in Non-Human Material Science and Bio-Industrial Processes
While this compound is known in cosmetics, its potential in material science and industrial processes remains largely unexplored. Future research should investigate its utility as a high-performance, bio-based specialty chemical.
Bio-based Lubricants and Friction Modifiers: Wax esters are known for their lubricating properties. nih.govresearchgate.net this compound could be formulated into lubricants for industrial machinery, particularly where biodegradability and low toxicity are required. Research is needed to characterize its performance under high pressure and shear, its thermal-oxidative stability, and its effectiveness as a friction modifier to improve energy efficiency in mechanical systems. Its properties could be valuable in metal processing to reduce friction and wear during manufacturing. nbinno.com
Polymer Processing Aids: In the manufacturing of plastics, processing aids are used to improve flow, reduce extruder torque, and enhance surface finish. The long alkyl chains of this compound suggest it could function as an effective external lubricant for polymers like PVC, migrating to the surface during processing to reduce friction between the polymer melt and metal surfaces.
Phase Change Materials (PCMs): Long-chain esters can store and release significant amounts of thermal energy during melting and solidification. The potential of this compound as a bio-based PCM for thermal energy storage applications, such as in smart textiles or building materials, warrants investigation. This would require detailed characterization of its melting point, latent heat of fusion, and thermal stability over repeated cycles.
Biofuel and Biorefinery Co-products: As biorefineries become more common, valorizing all components of biomass is crucial. The synthesis of specialty esters like this compound from fatty acids and alcohols produced during biofuel processing could represent a valuable co-product stream, enhancing the economic viability of bio-industrial processes.
Interdisciplinary Research Integrating this compound into Broader Systems
The full potential of this compound will be unlocked through interdisciplinary research that integrates it into more complex systems. This requires collaboration between chemists, material scientists, biologists, and engineers.
Complex Fluid and Emulsion Science: this compound can be a key component in complex oil-in-water or water-in-oil emulsions for industrial applications like coatings, polishes, or specialized fluids. nbinno.com Research combining chemical synthesis (to potentially modify the ester structure) with advanced characterization (to study interfacial film properties) and fluid dynamics (to understand emulsion stability and rheology) is needed to design next-generation formulations.
Tribology and Surface Engineering: An interdisciplinary approach is essential to develop this compound as a lubricant. This involves synthesizing high-purity esters, using advanced surface spectroscopy (like SFG and NR) to understand how it forms protective films on engineered surfaces, and conducting macroscopic tribological testing to measure friction and wear under realistic operating conditions.
Biotechnology and Process Engineering: Scaling up sustainable production requires integrating enzymatic catalysis with chemical process engineering. Research in this area would focus on designing continuous-flow bioreactors for enzymatic esterification, developing efficient downstream purification processes, and conducting lifecycle assessments to quantify the environmental benefits compared to conventional chemical synthesis.
Addressing Current Research Gaps and Challenges
Despite its potential, significant research gaps and challenges for this compound remain to be addressed. A systematic approach to filling these knowledge gaps is essential for its broader adoption.
Lack of Fundamental Physicochemical Data: There is a scarcity of published data on the fundamental properties of pure this compound. A comprehensive characterization of its thermal properties (melting point, boiling point, heat capacity), rheological behavior (viscosity as a function of temperature and shear), and interfacial properties (surface tension, critical micelle concentration in various solvents) is a prerequisite for designing applications.
Understanding Structure-Property Relationships: It is crucial to understand how the molecular structure of this compound (the specific combination of a 16-carbon alcohol and a 9-carbon fatty acid) dictates its macroscopic performance. Comparative studies with other wax esters (e.g., Cetyl Octanoate, Cetyl Palmitate) would help elucidate these relationships and enable the rational design of esters for specific applications. nih.govresearchgate.net
Industrial Scalability and Cost-Effectiveness: For sustainable synthesis methods to be adopted, they must be scalable and economically competitive. A major challenge is the cost and long-term stability of enzymes used in biocatalysis. Future research must focus on developing highly robust, reusable catalyst systems and efficient continuous production processes to bring down costs.
Performance in Real-World Applications: Moving from laboratory-scale studies to validated industrial applications is a significant hurdle. This requires testing this compound in relevant formulations and under real-world conditions to demonstrate its performance benefits and long-term stability against benchmarks.
Q & A
Q. What are the validated analytical methods for quantifying cetyl nonanoate in complex matrices (e.g., cosmetic formulations or biological samples)?
Answer: Gas chromatography with flame ionization detection (GC-FID) is widely used, employing a polar capillary column (e.g., DB-WAX) to resolve this compound from structurally similar esters like cetyl isononanoate. System suitability criteria include a tailing factor of 0.8–1.8 for this compound and resolution ≥2.0 from co-eluting peaks (e.g., stearyl alcohol) . For biological matrices, liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization in positive mode is recommended, using deuterated internal standards to account for matrix effects .
Q. How can researchers optimize the synthesis of this compound to minimize branched-chain byproducts?
Answer: Esterification of cetyl alcohol with nonanoic acid under acidic catalysis (e.g., sulfuric acid) at 110–120°C for 6–8 hours yields >95% purity. Key parameters include a 1:1.2 molar ratio (alcohol:acid) and inert gas purging to prevent oxidation. Post-synthesis purification via fractional distillation (bp 213–214°C at 1 atm) removes unreacted precursors and branched-chain isomers (e.g., cetyl isononanoate) . Purity should be verified using GC-FID or nuclear magnetic resonance (NMR) spectroscopy.
Q. What are the stability considerations for this compound in topical formulations under varying pH and temperature conditions?
Answer: this compound exhibits hydrolytic instability at pH <5 or >9, with degradation rates increasing exponentially above 40°C. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation in anhydrous formulations. For aqueous systems, encapsulation in lipid nanoparticles (e.g., solid lipid nanoparticles) improves stability by reducing water contact . Degradation products (e.g., nonanoic acid) can be monitored via titration or infrared spectroscopy .
Advanced Research Questions
Q. How do structural isomerism (e.g., this compound vs. cetyl isononanoate) influence skin penetration kinetics in in vitro models?
Answer: Branched-chain isomers (e.g., cetyl isononanoate) exhibit 20–30% higher skin permeation in Franz diffusion cell assays using human epidermis, attributed to lower melting points and increased lipid fluidity. Log P values for this compound (log P = 8.2) vs. isononanoate (log P = 7.8) correlate with stratum corneum retention, as measured by tape-stripping experiments. Isotope-labeled analogs (e.g., ¹⁴C-cetyl nonanoate) are recommended for quantifying systemic absorption .
Q. What experimental strategies resolve contradictions in reported metabolic pathways of this compound in mammalian systems?
Answer: Discrepancies arise from in vitro vs. in vivo models. In vitro liver microsome assays suggest β-oxidation of nonanoate to acetyl-CoA, while in vivo tracer studies (³H-labeled this compound) show incorporation into phospholipids via esterase-mediated hydrolysis. To reconcile these, use compartmental kinetic modeling paired with LC-MS/MS profiling of urinary metabolites (e.g., suberic acid, a β-oxidation marker) . Dose-dependent studies in knockout mice (e.g., PPAR-α null) can clarify receptor-mediated vs. passive diffusion mechanisms .
Q. How can factorial design methods improve the formulation of this compound-based delivery systems for hydrophobic actives?
Answer: A 2² factorial design (factors: this compound concentration, surfactant type) optimizes droplet size and encapsulation efficiency. For example, Tween 80 (5–10% w/w) and this compound (15–20% w/w) yield nanoemulsions with polydispersity indices <0.2. Response surface methodology (RSM) identifies critical interactions: higher this compound ratios reduce Ostwald ripening but increase viscosity, requiring trade-off analysis via contour plots .
Methodological Notes
- Data Contradiction Analysis: Cross-validate findings using orthogonal techniques (e.g., GC-FID vs. NMR for purity) and meta-analysis of peer-reviewed datasets (e.g., NIST Chemistry WebBook for thermodynamic properties) .
- Experimental Reproducibility: Document synthesis protocols per ISO 9001 guidelines, including batch-specific variables (e.g., catalyst lot numbers). Share raw chromatograms and spectral data in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
